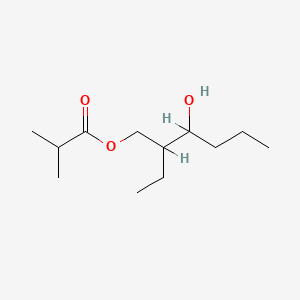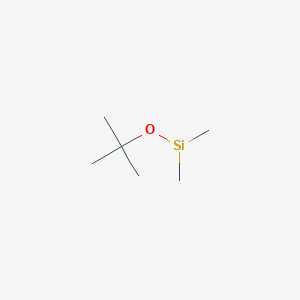
Tert-butyl dimethylsilyl ether
Vue d'ensemble
Description
Tert-butyl dimethylsilyl ether, also known as tert-butyldimethylsilyl glycidyl ether or tert-butyl-dimethyl-(oxiran-2-ylmethoxy)silane, is a compound used in organic synthesis . It has a molecular weight of 160.3293 .
Synthesis Analysis
This compound can be synthesized from glycidol, via hydrolytic kinetic resolution (HKR) in the presence of R - (salen)Co complex and water . It can also be synthesized by reacting alcohols with tert-butyldimethylsilyl chloride in the presence of base . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent proved to be effective, and resulted in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H20OSi . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
Tert-butyl dimethylsilyl ethers are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid / water at 25°C) . Oxidative deprotection of tert-butyldimethylsilyl ethers to their corresponding carbonyl compounds has been achieved using in situ generated tetraethylammonium superoxide under microwave irradiation .Physical and Chemical Properties Analysis
This compound is a colorless or white solid that is soluble in many organic solvents but reacts with water and alcohols .Applications De Recherche Scientifique
Renewable Fuel Additive
Tert-butyl dimethylsilyl ether, when synthesized as glycerol tert-butyl ethers, shows promise as a renewable fuel additive. Research by Çakmak and Ozcan (2020) explored the use of glycerol tert-butyl ethers in diesel engines, revealing that their addition to biodiesel-diesel blends could potentially improve engine performance and reduce emissions. The study concluded that glycerol tert-butyl ethers have potential as bio-renewable fuel additives (Çakmak & Ozcan, 2020).
Catalytic Conversion and Ethers Synthesis
The chemical conversion of glycerol with tert-butyl alcohol, utilizing this compound, has been researched as a method to produce valuable oxygenated additives for diesel fuel. Studies by Frusteri et al. (2009) and Samoilov et al. (2016) demonstrated the effectiveness of solid acid catalysts in this process, highlighting the potential of such conversions in fuel additive production (Frusteri et al., 2009); (Samoilov et al., 2016).
Chemoselective Cleavage
This compound has been used effectively for the chemoselective cleavage of phenyl/alkyl ethers. González-Calderón et al. (2014) showed that these ethers can be efficiently cleaved to their parent hydroxy compounds using cerium(IV) sulfate hydrate, offering potential applications in selective synthetic processes (González-Calderón et al., 2014).
Environmental Impact Studies
Studies on ethers like methyl-tert-butyl ether (MTBE), which are structurally related to this compound, have been conducted to understand their environmental impact. For instance, Chen et al. (2008) evaluated the genotoxic effects of MTBE on human lymphocytes, contributing to our understanding of the potential health and environmental risks associated with such compounds (Chen et al., 2008).
Solubility and Kinetic Studies
Research into the solubility and kinetics of ethers related to this compound, such as MTBE, provides valuable insights into their behavior in various environments. Gonzalez-Olmos and Iglesias (2008) studied the solubility of MTBE in aqueous media, which is crucial for assessing the fate and transport of these compounds in the environment (Gonzalez-Olmos & Iglesias, 2008).
Synthesis and Stability
The synthesis and stability of tert-butoxydimethylsilyl enol ethers, closely related to this compound, have also been a focus of research. Fataftah et al. (2001) explored the synthesis and hydrolytic stability of these compounds, providing valuable data for their application in various chemical processes (Fataftah et al., 2001).
Safety and Hazards
Propriétés
InChI |
InChI=1S/C6H15OSi/c1-6(2,3)7-8(4)5/h1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFAWUQCDUIXMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60824744 | |
| Record name | tert-Butoxy(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60824744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7489-73-8 | |
| Record name | tert-Butoxy(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60824744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


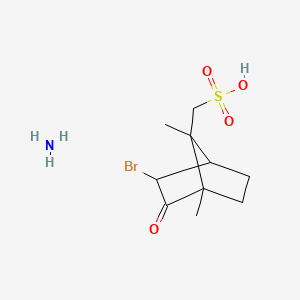
![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)
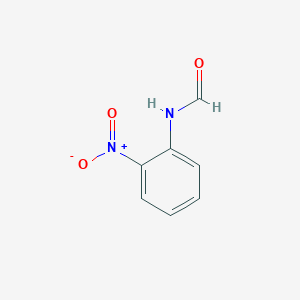
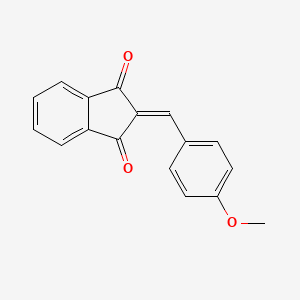
![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)

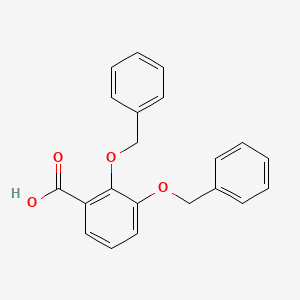
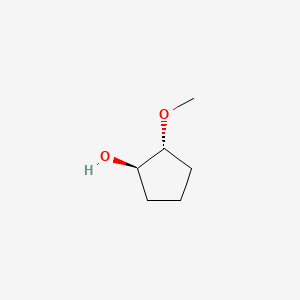
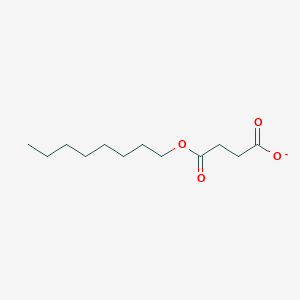
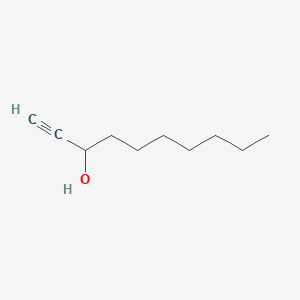
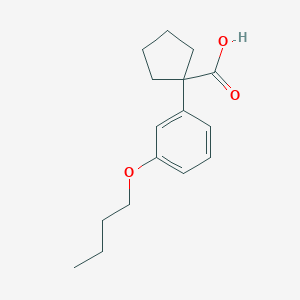
![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)

